molecular formula C22H30N2O3S B7714516 N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide

Cat. No. B7714516
M. Wt: 402.6 g/mol
InChI Key: LXCBABOYDMAHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. NS-398 has been found to be a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide selectively inhibits COX-2, which is induced by various stimuli such as cytokines and growth factors. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been found to reduce the production of prostaglandins and other inflammatory mediators. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been shown to have anti-tumor effects in various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has some limitations in lab experiments. It has been found to be unstable in aqueous solutions and can degrade rapidly. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. Another area of interest is the use of N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in combination with other drugs for the treatment of cancer. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been found to enhance the anti-tumor effects of other drugs such as cisplatin and doxorubicin. Finally, there is a need for the development of more stable and selective COX-2 inhibitors for use in scientific research.

Synthesis Methods

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-bromoanisole with magnesium to form the Grignard reagent, which is then reacted with 4-nitrobenzenesulfonyl chloride to produce 4-nitrophenyl 4-methoxyphenyl ether. This compound is then reduced to 4-aminophenyl 4-methoxyphenyl ether, which is further reacted with isopentylamine and acetic anhydride to produce the final product, N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.

Scientific Research Applications

N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively used in scientific research to study the role of COX-2 in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. N-isopentyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been used to investigate the mechanisms underlying the development of cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N-(3-methylbutyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-17(2)15-16-23-22(25)14-11-19-9-12-21(13-10-19)28(26,27)24-18(3)20-7-5-4-6-8-20/h4-10,12-13,17-18,24H,11,14-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBABOYDMAHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

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